3-(1,3-benzothiazol-2-yl)-5-chloro-2(1H)-pyridinone
Overview
Description
3-(1,3-Benzothiazol-2-yl)-5-chloro-2(1H)-pyridinone is a heterocyclic compound that features both benzothiazole and pyridinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-5-chloro-2(1H)-pyridinone typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 2-aminobenzenethiol with 2-chloronicotinic acid under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as electrosynthesis and the use of CO2 as a raw material have been explored to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-5-chloro-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyridinone ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in the treatment of various diseases due to its biological activities.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-5-chloro-2(1H)-pyridinone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s structure allows it to bind to these enzymes, disrupting their normal function and leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Another benzothiazole derivative with potent antibacterial activity.
N’-(1,3-Benzothiazol-2-yl)-arylamides: These compounds also exhibit significant antibacterial properties and are structurally similar to 3-(1,3-benzothiazol-2-yl)-5-chloro-2(1H)-pyridinone.
Uniqueness
This compound is unique due to its specific combination of benzothiazole and pyridinone moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-5-chloro-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-7-5-8(11(16)14-6-7)12-15-9-3-1-2-4-10(9)17-12/h1-6H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDHKVKXFNZDHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CNC3=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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